Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
The molecule includes:
- An ethyl carboxylate group at position 1, enhancing solubility and bioavailability.
- A 4-isopropylphenyl substituent at position 3, contributing to hydrophobic interactions.
- A 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 5, which may influence target binding and metabolic stability.
Properties
IUPAC Name |
ethyl 4-oxo-3-(4-propan-2-ylphenyl)-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O6S2/c1-4-39-29(36)25-23-17-40-27(24(23)28(35)33(31-25)21-11-7-19(8-12-21)18(2)3)30-26(34)20-9-13-22(14-10-20)41(37,38)32-15-5-6-16-32/h7-14,17-18H,4-6,15-16H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZAPVBADIAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the isopropylphenyl and pyrrolidin-1-ylsulfonyl groups often utilizes nucleophilic substitution methods.
Research indicates that derivatives of this compound exhibit varied biological activities, which can be tailored by modifying substituents on the thieno[3,4-d]pyridazine scaffold .
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Studies : In vitro studies have demonstrated effectiveness against various cancer cell lines, including breast and liver cancer .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in preclinical models. Its potential dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways suggests a role in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with ethyl benzoate derivatives and heterocyclic systems reported in the literature. Below is a detailed comparison with analogs from and related frameworks:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: The target compound’s thieno[3,4-d]pyridazine core distinguishes it from pyridazine or isoxazole-based analogs. This fused system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles . Pyridazine derivatives (e.g., I-6230, I-6232) exhibit anticancer activity, suggesting the target compound’s pyridazine moiety could share similar mechanisms .
Substituent Effects: The pyrrolidin-1-ylsulfonyl group in the target compound introduces a sulfonamide linkage, which is absent in analogs. Sulfonamides are known to improve metabolic stability and binding affinity in drug design. Phenethylamino/thio/ethoxy groups in analogs (e.g., I-6273, I-6373) modulate electronic and steric properties, whereas the target compound’s 4-isopropylphenyl group may enhance lipophilicity for membrane penetration .
Research Findings and Limitations
- Thermal Stability : Analogous sulfonamide-containing compounds (e.g., DATF in ) exhibit high thermal stability (decomposition >260°C), suggesting the target compound may share similar resilience .
- Solubility : The ethyl carboxylate group in all analogs improves aqueous solubility, critical for bioavailability.
- Gaps in Data: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation.
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,4-d]pyridazine core in this compound?
The thieno[3,4-d]pyridazine scaffold can be synthesized via cyclocondensation reactions. For example:
- Start with a thiophene derivative functionalized with nitrile and ester groups.
- Perform a [4+2] cycloaddition with hydrazine derivatives to form the pyridazine ring.
- Optimize reaction conditions (e.g., solvent: DMF, temperature: 80–100°C) to enhance yield .
- Introduce substituents (e.g., 4-isopropylphenyl) early to avoid steric hindrance in later steps.
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for the pyrrolidine-sulfonyl group (δ ~2.8–3.5 ppm for pyrrolidine protons) and the ethyl carboxylate (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and sulfonamide (S=O at ~1150–1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight (C29H31N5O6S2, exact mass: 633.17 g/mol).
- X-ray Crystallography : Resolve stereochemical ambiguities; similar compounds (e.g., isoxazolo-pyridazine derivatives) have been structurally validated via single-crystal studies .
Advanced Questions
Q. How can researchers optimize the coupling of the 4-(pyrrolidin-1-ylsulfonyl)benzamido group to the thienopyridazine core?
- Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Pre-activate the carboxylic acid group on the benzamido-sulfonamide precursor to improve electrophilicity.
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., unreacted starting materials).
- Reference similar syntheses of sulfonamide-linked heterocycles for solvent selection (e.g., DCM or THF) .
Q. What in silico approaches can predict the biological targets of this compound?
- Molecular Docking : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) using software like AutoDock Vina.
- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with the sulfonamide group).
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- Validate predictions with enzyme inhibition assays (see Q6) .
Q. How might the 4-isopropylphenyl substituent influence the compound’s reactivity or bioactivity?
- Steric Effects : The bulky isopropyl group may hinder π-π stacking but improve membrane permeability.
- Electron-Donating Properties : Modulate electron density on the pyridazine ring, potentially altering redox behavior.
- Compare with analogs (e.g., 3-phenyl derivatives) to isolate substituent effects .
Data Analysis and Contradictions
Q. How should discrepancies in enzyme inhibition data (e.g., IC50 values) be resolved?
- Replicate assays under standardized conditions (pH, temperature, substrate concentration).
- Verify compound purity (>95% via HPLC) and solubility (use DMSO stocks with <0.1% water).
- Consider stereochemical purity; chiral centers in the pyrrolidine ring may affect activity.
- Cross-reference with structurally related sulfonamides (e.g., benzenesulfonamide derivatives in carbonic anhydrase studies) .
Q. What strategies mitigate byproduct formation during the synthesis of the benzamido-sulfonamide moiety?
- Stepwise Synthesis : First prepare the pyrrolidine-sulfonyl group, then couple to the benzoic acid derivative.
- Use protective groups (e.g., Boc for amines) to prevent unwanted side reactions.
- Employ high-resolution mass spectrometry (HRMS) to identify and quantify byproducts .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
Q. Table 2: Suggested Enzyme Inhibition Assay Conditions
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Enzyme | Carbonic anhydrase IX | Sulfonamide sensitivity |
| Substrate | 4-Nitrophenyl acetate | Colorimetric detection |
| Incubation Time | 30 min at 37°C | Steady-state kinetics |
| Inhibitor Conc. | 0.1–100 µM | IC50 determination |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
